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Isazophos-methyl

Cat. No.: B12741639
CAS No.: 42509-83-1
M. Wt: 285.69 g/mol
InChI Key: DGBPBDHXEBEPBN-UHFFFAOYSA-N
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Description

Historical Trajectory and Regulatory Evolution of Organophosphorus Pesticides

Organophosphorus (OP) compounds, a class of organic chemicals containing phosphorus, were first synthesized in the mid-19th century. regulations.govjsmcentral.org Their potent biological activity as cholinesterase inhibitors was discovered in the 1930s, leading to their development as both insecticides and, notoriously, as nerve agents for chemical warfare. regulations.govuottawa.ca Following World War II, organophosphates like parathion, malathion, and azinphos-methyl (B128773) were commercialized for agricultural use. uottawa.ca

The use of organophosphate pesticides surged significantly after many organochlorine insecticides, such as DDT, were banned in the 1970s due to their environmental persistence and ecological impact. herts.ac.uk OPs offered an effective alternative for controlling a broad spectrum of insect pests. frontiersin.org However, concerns over their acute toxicity to non-target organisms, including humans, and long-term health risks led to increased regulatory scrutiny. regulations.govherts.ac.uk

In the United States, the passage of the Food Quality Protection Act (FQPA) in 1996 marked a significant turning point in pesticide regulation. acs.org The FQPA mandated a comprehensive reassessment of pesticide tolerances in food, with a specific focus on the cumulative and aggregate exposure risks, and the protection of children. acs.org This led to increased restrictions on many organophosphates. herts.ac.ukacs.org Similarly, the European Union has progressively tightened regulations on OP pesticides. herts.ac.uk These regulatory actions have contributed to a considerable decrease in the use of organophosphates in many Western countries, with a shift towards other pesticide classes like pyrethroids and neonicotinoids. herts.ac.uk However, regulatory frameworks and usage patterns can differ significantly in developing nations, where OPs may still be more widely used due to their low cost and broad efficacy. regulations.govpic.int

Current Status and Research Significance of Isazophos-methyl within Environmental Chemistry and Toxicology

This compound is an organothiophosphate insecticide and nematicide. epa.govnih.gov First reported in 1974, it was used to control soil insects and nematodes in various crops, including turf, bananas, citrus, and cotton. herts.ac.ukepa.gov Chemically, it is identified as O-(5-chloro-1-[methylethyl)-1H-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate. epa.gov The compound is considered obsolete in some regions; for instance, it is not approved for use in Great Britain and its approval was not renewed in the European Union. herts.ac.ukeuropa.eu

The research significance of this compound lies in its properties as a representative organophosphate and its environmental behavior. Like other OPs, its primary mechanism of toxic action is the inhibition of the enzyme acetylcholinesterase (AChE). epa.govnih.gov It is characterized by high acute mammalian toxicity. herts.ac.uk

In the context of environmental chemistry , studies have focused on its fate and transport. This compound is subject to degradation through hydrolysis and photolysis in aqueous solutions. epa.gov Its persistence in soil is influenced by factors such as pH, with more rapid degradation observed in higher pH soils. mdpi.com The primary degradation product in soil is 5-chloro-1-isopropyl-3-triazole. nih.gov While some studies indicated a high potential for leaching in bare soils, dissipation from turf was found to be relatively rapid. epa.gov The transport of such pesticides in the environment is a complex process, influenced by their chemical properties, soil characteristics, and rainfall events, with potential for transport in both dissolved and particulate phases. frontiersin.org

From a toxicological perspective, this compound is a subject of study for its neurotoxic effects. herts.ac.uk Research includes evaluating its impact on non-target organisms. For example, it is known to be highly toxic to fish. herts.ac.uk The development of analytical methods is a key area of research to monitor its presence in environmental and biological samples. Techniques such as gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the detection and quantification of this compound and its metabolites. acs.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Name O-(5-chloro-1-[methylethyl)-1H-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate epa.gov
Common Name Isazophos epa.gov
CAS Number 42509-80-8 epa.gov
Molecular Formula C₉H₁₇ClN₃O₃PS epa.gov
Molecular Weight 313.74 g/mol nih.gov
Physical State Slightly viscous liquid epa.gov
Color Yellow (Technical grade) epa.gov
Water Solubility 150-168 mg/L at 20°C epa.govnih.gov
Vapor Pressure 4.3 x 10⁻⁶ mbar at 20°C epa.gov

| Hydrolysis Half-life | 48 days (at neutral pH) | epa.gov |

Table 2: Summary of Toxicological Data for this compound

Endpoint Result Species Source
Mechanism of Action Cholinesterase inhibitor General epa.gov
Acute Oral Toxicity (LD₅₀) 33-84 mg/kg Rat epa.gov
Acute Inhalation Toxicity (LC₅₀) ~0.24 mg/L air (4 h) Rat nih.gov
Delayed Neurotoxicity Did not induce delayed neurotoxicity Chicken epa.gov
Maternal Toxicity (NOEL) 5 mg/kg/day Rabbit epa.gov
Maternal Toxicity (NOEL) 6 mg/kg/day Rat epa.gov

| Fish Acute Toxicity (96h LC₅₀) | 3.83 ppb | Bluegill sunfish | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClN3O3PS B12741639 Isazophos-methyl CAS No. 42509-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42509-83-1

Molecular Formula

C7H13ClN3O3PS

Molecular Weight

285.69 g/mol

IUPAC Name

(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H13ClN3O3PS/c1-5(2)11-6(8)9-7(10-11)14-15(16,12-3)13-4/h5H,1-4H3

InChI Key

DGBPBDHXEBEPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(=N1)OP(=S)(OC)OC)Cl

Origin of Product

United States

Environmental Dynamics and Transformation of Isazophos Methyl

Terrestrial Environmental Fate and Transport Mechanisms

The environmental behavior of Isazophos-methyl in the terrestrial ecosystem is dictated by a combination of its intrinsic chemical properties and the characteristics of the soil environment. Its fate and transport are primarily governed by processes of adsorption-desorption, mobility, and degradation, which collectively determine its persistence and potential for off-site movement.

The mobility of this compound in soil is largely dependent on its tendency to adsorb to soil particles. This process, known as sorption, involves the binding of the chemical to soil colloids, primarily organic matter and clay minerals. irost.ir Adsorption-desorption studies are critical for predicting the distribution of this compound between the soil solid and liquid phases, which in turn influences its availability for degradation, plant uptake, and leaching. fera.co.uk

Studies have generally classified this compound as having moderate mobility in soil. researchgate.net The organic carbon partition coefficient (Koc), a key indicator of a chemical's tendency to bind to soil organic matter, has been reported across a range of values. For instance, Koc values of 360 in sandy loam and 1,070 in silt loam have been documented. nih.gov Other research has reported even higher Koc values, such as 2,190 in the top 20 cm of a soil column and 4,320 at a 40 cm depth. nih.gov The soil adsorption coefficient (Kd), which relates the concentration of the chemical in the soil to its concentration in the soil solution, has been reported to range from 0.81 to 2.82 in soils with organic matter content between 2.0% and 4.9%. nih.gov

Table 1: Soil Sorption Coefficients for this compound This table provides an interactive summary of reported soil sorption coefficients.

Parameter Value Soil Type / Conditions Reference
Koc 360 Sandy Loam (pH 7.5, 1.0% OM) nih.gov
Koc 1070 Silt Loam (pH 7.5, 1.0% OM) nih.gov
Koc 2190 Soil column (0-20 cm depth) nih.gov
Koc 4320 Soil column (40 cm depth) nih.gov
Kd 0.81 - 2.82 Organic Matter: 2.0 - 4.9% nih.gov

| Kd | 1.336 - 2.828 | Honeywood silt loam | nih.gov |

The primary soil constituent governing the sorption of this compound is organic matter. irost.irnih.gov As a non-ionic pesticide, its adsorption is significantly correlated with the organic matter content of the soil. irost.ir

Soil pH also plays a crucial role in the environmental fate of this compound, particularly influencing its degradation rate. researchgate.net While sorption of non-ionic pesticides is often pH-independent, the compound's stability can be affected. irost.ir this compound has a pKa of 4.0, and it has been suggested that in soils with lower pH, Koc values are expected to be higher, indicating stronger adsorption. nih.gov Conversely, field and laboratory studies have demonstrated that an increased rate of degradation occurs in soils with a pH of 6.9 or higher. researchgate.net This accelerated degradation in higher pH soils was not observed in sterilized soils, pointing to the critical role of microbial activity in this pH-dependent process. researchgate.net

The potential for this compound to leach through the soil profile and reach groundwater is a key environmental consideration. Based on screening models like the Groundwater Ubiquity Score (GUS) index, this compound has been evaluated as having "a little potential" for leaching. researchgate.net

Leaching studies have yielded varied results depending on the specific soil conditions and ground cover. Soil column leaching experiments have indicated that this compound has a high potential to leach in bare soils. epa.gov However, its mobility appears to be significantly reduced in the presence of turf. epa.gov A simulation model for turf applications suggested the chemical has little, if any, potential to leach under these conditions. epa.gov This is corroborated by lysimeter studies using turf-covered soil monoliths, where this compound was not detected in the water that percolated through the soil columns. nih.gov In field lysimeters with silt loam, although some elution of this compound was observed after initial watering, the total amount that moved below a 10 cm depth did not exceed 2% of the applied amount. nih.gov

The persistence of this compound in the soil environment is a measure of the time it remains active before being broken down or dissipated. Dissipation encompasses all processes that reduce its concentration in the soil, including microbial degradation, chemical hydrolysis, and transport out of the sampled soil zone. epa.gov

The half-life (DT50) of a pesticide is the time required for 50% of the initial applied amount to dissipate. For this compound, this value varies depending on the experimental conditions (field vs. laboratory) and soil characteristics.

Under field conditions, the metabolism of this compound in soil is significant, with a reported half-life of approximately 14 days. epa.gov Studies on turf have shown a similarly rapid dissipation, with a half-life of about 13 days. epa.gov Another field study comparing different soil types found that 50% of the initial application remained after 2 weeks in a sandy soil and after 5 weeks in an organic (muck) soil. tandfonline.com In this study, after one year, residues had declined to less than 1% in the sand and 3% in the muck. tandfonline.com

Table 2: Half-life (DT50) of this compound in Soil This interactive table summarizes reported half-life values under different conditions.

Half-life (DT50) Condition Soil Type Reference
~14 days Field Not specified epa.gov
~13 days Field Turf epa.gov
2 weeks Field Sand tandfonline.com
5 weeks Field Muck (Organic Soil) tandfonline.com

Several environmental factors govern the rate at which this compound dissipates in soil.

Soil pH and Microbial Activity: Soil pH is a critical factor, with higher pH levels (≥6.9) promoting faster degradation. researchgate.net This effect is strongly linked to microbial activity, as the accelerated breakdown is not observed in sterilized high-pH soils. researchgate.net The primary degradation product in soil, resulting from the cleavage of the phosphorus ester bond, is a hydroxy triazole. epa.gov

Soil Type and Organic Matter: Dissipation rates are influenced by soil composition. This compound persists longer in organic soils (muck) compared to mineral soils (sand). tandfonline.com In one study, the half-life was more than double in muck versus sand. tandfonline.com

Soil Moisture: Soil moisture content can affect pesticide dissipation. mdpi.com For this compound, it has been noted that immediate post-treatment irrigation resulted in significantly higher residues in the thatch layer of turf during the first two weeks of sampling, indicating an influence on its vertical distribution. researchgate.net

Temperature: In general, higher temperatures increase the rate of chemical and microbial degradation of pesticides in soil. nih.gov While specific quantitative studies detailing the effect of a range of temperatures on the dissipation rate of this compound are not widely available in the reviewed literature, this general principle is a recognized factor in pesticide fate. researchgate.net

Environmental Persistence and Dissipation Kinetics in Soil

Changes in Bioavailability within Soil Matrices over Time

The bioavailability of chemical compounds in soil, including pesticides like this compound, is not static and can decrease over time through a process known as aging. europa.eusemanticscholar.org This phenomenon involves the gradual sequestration of the chemical into inaccessible microscopic sites within the soil matrix, reducing its availability to microorganisms and other biological receptors. epa.gov Mechanisms contributing to aging include the slow diffusion of the pesticide into the small pores of soil aggregates and its partitioning into solid humic materials. epa.gov As a result, the hazard and risk associated with toxic chemicals may diminish as the compounds persist and become less bioavailable in the soil. epa.gov

The persistence and degradation rate of this compound are influenced by soil properties. Key factors governing pesticide behavior include soil texture, organic matter content, pH, and mineral composition. cabidigitallibrary.org For this compound, studies have shown that its degradation can be enhanced in soils with a history of previous applications, suggesting microbial adaptation. nih.gov In one field study, plots that had been treated for two previous years retained less than 10% of the applied this compound after three weeks, whereas plots exposed for the first time retained over 30% after 10 weeks. nih.gov Soil pH is also a critical factor; the same study noted that a higher degradation rate was observed in a plot with a higher soil pH. nih.gov The primary degradation route for this compound in soil is hydrolysis, mediated by microorganisms, which yields 5-chloro-1-isopropyl-3-triazolol. nih.govresearchgate.net

Table 1: Dissipation of this compound in Soil Under Different Treatment Histories Data synthesized from a field study observing this compound persistence. nih.gov

Prior Treatment History Observation Period Remaining this compound (%)
2 years 3 weeks < 10%
1 year 3 weeks 39%
0 years (First exposure) 3 weeks 33%
0 years (First exposure) 10 weeks > 33%

Aquatic Environmental Fate and Transport Mechanisms

The fate of this compound in aquatic environments is governed by several chemical and physical processes, including hydrolysis and photodegradation, which transform the parent compound, and transport mechanisms that move it through water systems.

Hydrolysis Pathways and Product Formation in Aqueous Solutions

Hydrolysis is a primary degradation pathway for organophosphorus pesticides in aqueous environments. Current time information in Glasgow, GB. This chemical reaction involves the cleavage of an ester bond upon contact with water, resulting in detoxification of the compound. Current time information in Glasgow, GB.epa.gov The rate of this process is significantly influenced by the pH of the water. Current time information in Glasgow, GB.epa.gov

For this compound, hydrolysis occurs more rapidly in alkaline conditions. nih.govresearchgate.net The half-life (DT50), which is the time required for half of the compound to degrade, decreases as the pH increases. The primary product formed from the hydrolysis of this compound is 5-chloro-1-isopropyl-3-triazolol, which results from the cleavage of the phosphorus ester bond. nih.govresearchgate.netCurrent time information in Glasgow, GB.

Table 2: Hydrolysis Half-Life of this compound in Water Data from studies conducted at 20°C. nih.govresearchgate.net

pH Level Half-Life (DT50) in Days
5 (Acidic) 85
7 (Neutral) 48
9 (Alkaline) 19

Photodegradation Kinetics and Metabolite Identification in Water

Photodegradation, or photolysis, is another significant process that breaks down pesticides in water through the action of sunlight. herts.ac.uk this compound is subject to relatively rapid degradation via photolysis in aqueous solutions. Current time information in Glasgow, GB. The photolytic half-life has been reported to be approximately four to six days. Current time information in Glasgow, GB.publications.gc.ca

The kinetics of this process can be influenced by components in the water. fera.co.uk For instance, natural organic matter (NOM) present in surface waters can play a dual role, either acting as a photosensitizer that accelerates degradation or as a light filter that slows it down. fera.co.uk The primary metabolite identified from the aqueous photolysis of this compound is the same as that from hydrolysis: 5-chloro-1-isopropyl-3-hydroxy-1,2,4-triazole (also known as CGA-17193), which is formed by the cleavage of the phosphorus ester bond. Current time information in Glasgow, GB.

Contamination Pathways in Surface and Groundwater Systems

Pesticides can enter surface and groundwater through various transport mechanisms, primarily driven by water movement across and through the soil. criver.com

Surface runoff is a major pathway for pesticides to move from treated agricultural land into adjacent water bodies like rivers and lakes. The amount of pesticide transported via runoff is influenced by the properties of the pesticide, soil characteristics, and the intensity of precipitation shortly after application. criver.com Pesticides can be transported either dissolved in the runoff water or adsorbed to eroded soil particles. criver.com

The potential for a pesticide to be transported is related to its physicochemical properties. This compound's potential for mobility can be assessed using these characteristics.

Table 3: Physicochemical Properties of this compound Relevant to Environmental Transport Data from various chemical databases. nih.govresearchgate.netpublications.gc.ca

Property Value Implication for Transport
Water Solubility (at 20°C) 168 mg/L High solubility can increase potential for transport in dissolved phase via runoff and leaching. cabidigitallibrary.orgepa.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 91.3 - 385 Indicates high to moderate mobility in soil; lower values suggest a higher potential for leaching. epa.govpublications.gc.ca
Henry's Law Constant 5.21 x 10⁻⁷ atm-m³/mol Suggests a potential for volatilization from moist soil and water surfaces. publications.gc.ca

Subsurface transport, or leaching, is the primary mechanism for groundwater contamination. This occurs when pesticides are carried by water flowing downwards through the soil profile, eventually reaching an aquifer. The high to moderate mobility of this compound, suggested by its Koc values, combined with its water solubility, indicates a potential for it to leach into groundwater systems, particularly in soils with low organic matter. cabidigitallibrary.orgepa.govpublications.gc.ca

The atmosphere serves as a pathway for the widespread distribution of pesticides. Compounds like this compound can become airborne through volatilization from treated soil and plant surfaces or via wind erosion of soil particles. The Henry's Law constant for this compound suggests it has the potential to volatilize from moist surfaces. publications.gc.ca

Once in the atmosphere, these airborne pesticides can be transported over distances and then deposited onto land and water surfaces. This deposition occurs through two main processes: wet deposition, which includes removal from the atmosphere by rain and snow, and dry deposition of gaseous and particulate forms. Atmospheric deposition is a recognized contributor to the contamination of surface waters, with rainfall events often leading to increased pesticide loads in streams and rivers. While specific long-range transport studies on this compound are not detailed in the available literature, the processes affecting other organophosphorus pesticides indicate that this is a potential pathway for contamination far from the application site. fera.co.uk

Table 4: Chemical Compounds Mentioned

Compound Name Other Names / Synonyms Role in Article
This compound Isazofos (B52178), CGA-12223, Triumph Primary subject of the article
5-chloro-1-isopropyl-3-triazolol 5-chloro-1-isopropyl-3-hydroxy-1,2,4-triazole, CGA-17193 Hydrolysis and photodegradation product of this compound
Chlorpyrifos Example of an organophosphorus pesticide with studied long-range transport
Parathion Example of an organophosphorus pesticide with studied photodegradation
Dichlorvos Example of an organophosphorus pesticide with studied photodegradation
Acephate Example of a degraded organophosphate
Azinphos-ethyl Example of a degraded organophosphate
Demeton-S Example of a degraded organophosphate
Fenitrothion Example of a degraded organophosphate
Malathion Example of a degraded organophosphate
Methidathion Example of a degraded organophosphate
Methyl parathion Example of a degraded organophosphate
Phorate Example of a degraded organophosphate
Phosalone Example of a degraded organophosphate

Environmental Dynamics and Transformation of Isazofos

The environmental fate of the organophosphorus insecticide and nematicide Isazofos is largely dictated by biotic transformation processes, particularly within soil and water systems. Its persistence is relatively short, with a reported half-life ranging from 0.5 to 5.0 weeks, minimizing the risk of high residue accumulation or significant leaching. iastate.edu However, the specific dynamics are heavily influenced by microbial activity and soil characteristics. iastate.edu

Identification and Characterization of Major Environmental Metabolites (e.g., CGA 17193)

The primary pathway for Isazofos degradation in the environment is through hydrolysis, yielding its major metabolite, 5-chloro-1-isopropyl-3-triazolol, designated as CGA 17193. iastate.educhemicalbook.in This hydrolysis can be both a chemical process, favored by alkaline conditions, and a biological one, mediated by microbial enzymes. iastate.eduresearchgate.net

Studies using radiolabeled Isazofos have shown that CGA 17193 can accumulate rapidly in various soil types. In one model ecosystem study, CGA 17193 accounted for 20% to 60% of the applied radioactivity just one week after treatment. acs.orgacs.org This metabolite is notably more mobile in soil and more resistant to further degradation than the parent Isazofos compound. chemicalbook.innih.gov Its increased mobility has been observed in leaching studies, where 8% to 17% of CGA-17193 was found in leachate compared to only 1-5% of the parent Isazofos, indicating a higher potential for movement within the soil profile. acs.orgacs.org

Microbial Degradation Pathways and Mechanisms in Soil and Water

Microbial breakdown is the principal mechanism for the degradation and detoxification of most organophosphate pesticides in soil environments. scielo.org.mx The degradation of Isazofos is primarily a biological process, a fact confirmed by studies where its rapid degradation was halted in sterilized, high-pH soils. researchgate.net The presence of turfgrass, which supports a more active microbial biomass, has been shown to accelerate Isazofos degradation. acs.orgacs.org In soils with turf, only 5% of applied Isazofos remained after four weeks, compared to 13% in the same soil without turf. acs.orgacs.org The primary microbial action appears to be hydrolysis via esterase enzymes, which cleave the phosphorus-ester bond to form the CGA 17193 metabolite. iastate.edu

Soil microorganisms are fundamental to the catabolism of xenobiotic compounds like organophosphate pesticides. nih.gov These microbes can utilize such compounds as a source of carbon, phosphorus, or other nutrients for their growth and energy. nih.govresearchgate.net This metabolic utilization is a critical environmental service, as it leads to the detoxification and, in many cases, complete mineralization of harmful pollutants. nih.gov The process often involves the evolution of new enzymatic pathways within microbial populations, allowing them to break down synthetic molecules to which they have not been previously exposed. scielo.org.mx Bacteria are considered the principal organisms responsible for this degradation, with genera such as Pseudomonas, Enterobacter, and Arthrobacter frequently implicated in the breakdown of various organophosphates. researchgate.netnih.govnih.gov

Enhanced biodegradation is a phenomenon where soil microbial populations adapt to a specific pesticide following repeated applications, leading to its accelerated breakdown. researchgate.net This adaptation can significantly reduce the pesticide's persistence and efficacy. For Isazofos, evidence of enhanced degradation has been observed. Field and laboratory studies have shown an increased rate of Isazofos degradation in soils with a history of previous applications, particularly when the soil pH is 6.9 or higher. iastate.eduresearchgate.net In one study, soil with three previous years of Isazofos application retained only 2% of the applied insecticide after a three-week incubation, a sharp contrast to soils with no or less frequent prior exposure. iastate.edu

However, microbial adaptation can be highly specific. While a soil's microbial community may adapt to degrade one pesticide, it may not effectively degrade another, even if it is structurally similar. nih.gov For instance, bacteria isolated for their ability to rapidly degrade the organophosphate ethoprophos (B1671620) were found to degrade Isazofos only at a slow rate. nih.govoup.com Similarly, isolates that degraded cadusafos (B21734) and ethoprophos did not degrade Isazofos. oup.com This specificity underscores the complexity of microbial adaptation to xenobiotic compounds.

Finding on Isazofos DegradationSoil ConditionResultReference
Persistence Soil with 3 prior years of application2% of Isazofos remained after 3 weeks. iastate.edu
Persistence Soil with 1-2 prior years of applicationNo significant increase in degradation rate. iastate.edu
Effect of pH High pH (≥6.9) soils with prior applicationIncreased rate of degradation. iastate.eduresearchgate.net
Effect of Sterilization Sterilized high-pH soilNo increased degradation rate observed. researchgate.net
Cross-Adaptation Ethoprophos-degrading bacteriaDegraded Isazofos at a slow rate. nih.govoup.com

The application of pesticides can have unintended consequences for non-target soil microorganisms and the essential biogeochemical cycles they regulate. mdpi.comresearchgate.net While some pesticides can stimulate microbial growth by providing a nutrient source, others can have inhibitory or detrimental effects on microbial populations and their functions, such as nitrification and nitrogen fixation. nih.gov The impact depends on the pesticide's chemical structure, concentration, and the specific microbial groups present. researchgate.netnih.gov

Biochemical Interactions and Molecular Mechanisms of Isazophos Methyl

Mode of Action at the Molecular and Cellular Level

The neurotoxic effects of Isazophos-methyl stem from its ability to disrupt synaptic transmission within the cholinergic pathways of the central and peripheral nervous systems. nih.gov This disruption is a direct consequence of its interaction with the enzyme acetylcholinesterase.

The principal mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. nih.govyoutube.com

The inhibition of acetylcholinesterase by this compound, like other organophosphates, is a multi-step process. The active site of AChE contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. nih.gov The organophosphate molecule binds to this active site and phosphorylates the hydroxyl group of the serine residue. mdpi.comwikipedia.org This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. mdpi.comnih.gov The resulting phosphorylated enzyme is a stable complex that disrupts the normal functioning of the nervous system. nih.gov

Table 1: Key Steps in Acetylcholinesterase Inhibition by this compound

StepDescription
Binding This compound (or its active metabolite) binds to the active site of the acetylcholinesterase enzyme.
Phosphorylation The phosphorus atom of the organophosphate forms a covalent bond with the serine residue in the enzyme's active site.
Inactivation The phosphorylated enzyme is no longer able to hydrolyze acetylcholine, leading to its accumulation in the synapse.
Consequence Continuous stimulation of cholinergic receptors, resulting in neurotoxicity.

The phosphorylation of acetylcholinesterase by this compound is initially a reversible process. wikipedia.org However, the phosphorylated enzyme complex can undergo a secondary process known as "aging." mdpi.com Aging involves the dealkylation of the phosphoryl group, which results in a more stable, negatively charged adduct that is irreversibly inhibited. mdpi.comfrontiersin.org The rate of aging varies depending on the specific organophosphate compound. mdpi.com

Spontaneous reactivation of the phosphorylated enzyme can occur, but it is generally a very slow process. nih.gov Therapeutic intervention with nucleophilic agents, such as oximes, can be effective in reactivating the enzyme if administered before aging occurs. nih.govnih.gov Oximes work by cleaving the phosphoryl group from the serine residue, thereby restoring the enzyme's function. frontiersin.org However, the efficacy of oxime treatment is dependent on the chemical structure of the organophosphate and the time elapsed since exposure. mdpi.comnih.gov

Enzymatic Inhibition: Focus on Acetylcholinesterase

Metabolic Pathways within Biological Systems

The biotransformation of this compound in organisms is a critical process that influences its toxicity and persistence. Metabolism typically occurs in two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which involve conjugation with endogenous molecules to facilitate excretion. egyankosh.ac.inyoutube.com

Phase I metabolism of organophosphates like this compound primarily involves oxidative and hydrolytic reactions. nih.gov Oxidative desulfuration, mediated by cytochrome P450 (CYP) enzymes, is a key activation step for many organothiophosphates, converting the less toxic parent compound (P=S) into its more potent oxygen analog (P=O), often referred to as an oxon. frontiersin.orgnih.govresearchgate.net This oxon is a more potent inhibitor of acetylcholinesterase. researchgate.net

Hydrolytic reactions, catalyzed by esterases such as carboxylesterases and phosphoric triester hydrolases, play a crucial role in the detoxification of this compound. researchgate.netuomustansiriyah.edu.iq These enzymes cleave the ester bonds in the molecule, leading to the formation of less toxic, more water-soluble metabolites. nih.govnih.gov For instance, the metabolism of the related compound isofenphos-methyl (B51689) involves CYP enzymes (CYP2C11, CYP2D2, and CYP3A2) and carboxylesterases, leading to various metabolites. researchgate.net

Table 2: Major Phase I Metabolic Reactions of Organophosphates

Reaction TypeEnzyme FamilyDescriptionOutcome
Oxidative Desulfuration Cytochrome P450 (CYP)Replacement of a sulfur atom with an oxygen atom on the phosphorus.Bioactivation (creation of the more potent oxon analog).
Hydrolysis Esterases (e.g., Carboxylesterases)Cleavage of ester bonds within the molecule.Detoxification (formation of less toxic, polar metabolites).
O-dealkylation Cytochrome P450 (CYP)Removal of an alkyl group from an oxygen atom.Detoxification.

The metabolites formed during Phase I biotransformation, as well as the parent compound to some extent, undergo Phase II conjugation reactions. youtube.comuomus.edu.iq These reactions increase the water solubility of the compounds, which facilitates their elimination from the body, primarily through urine. uomus.edu.iqnih.gov

Common conjugation reactions for xenobiotics and their metabolites include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases. egyankosh.ac.inyoutube.com

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases. uomus.edu.iqnih.gov

Glutathione (B108866) Conjugation: The addition of glutathione, catalyzed by glutathione S-transferases. uomustansiriyah.edu.iquomus.edu.iq

These conjugated products are generally biologically inactive and are readily excreted from the organism. uomus.edu.iq The specific profile of metabolites and their conjugates can vary depending on the species, the dose, and the route of exposure.

Role of Specific Enzymes in this compound Metabolism (e.g., Esterases, Glutathione Transferases, Paraoxonase)

The biotransformation of the organothiophosphate pesticide this compound is a critical process that dictates its toxicity and detoxification within an organism. The metabolism of organophosphates like this compound principally involves oxidation, hydrolysis mediated by esterases, and conjugation reactions with glutathione. nih.gov Key enzyme families, including esterases, glutathione transferases, and paraoxonases, play significant roles in these metabolic pathways.

Esterases: This superfamily of enzymes, particularly carboxylesterases, is fundamental in the detoxification of organophosphorus compounds. google.com They catalyze the hydrolysis of ester bonds within the pesticide molecule. google.com This action is a crucial detoxification step, as it breaks down the parent compound into less toxic, more water-soluble metabolites that can be more easily excreted from the body. While the specific kinetics of this compound with various esterase isozymes are not extensively detailed in available literature, the hydrolytic action on its phosphate (B84403) ester bond is a primary metabolic route. nih.gov

Glutathione Transferases (GSTs): The GST enzyme family facilitates the conjugation of glutathione (GSH) to the this compound molecule or its metabolites. nih.gov This Phase II metabolic reaction is a major detoxification pathway for many xenobiotics. The process involves the transfer of the tripeptide glutathione to the pesticide, which increases its water solubility and facilitates its elimination from the body. nih.gov This conjugation can occur at different points on the this compound molecule, leading to the formation of various glutathione adducts.

Paraoxonase (PON1): Paraoxonase-1 is a key A-esterase enzyme known to be heavily involved in the metabolism and detoxification of numerous organophosphates. hmdb.ca PON1 is capable of hydrolyzing the active oxon metabolites of several organophosphate insecticides. hmdb.ca Although this compound is a phosphorothioate, it can undergo oxidative desulfuration in the body to form its more toxic oxon analog. PON1 can then detoxify this oxon by hydrolyzing it, representing a critical defense mechanism against toxicity. hmdb.ca Genetic variations (polymorphisms) in the PON1 gene can lead to differences in enzyme levels and catalytic efficiency, which may influence an individual's susceptibility to the toxic effects of organophosphate exposure. nih.gov

Identification and Quantification of Metabolites in Biological Matrices

The identification and quantification of this compound metabolites in biological matrices such as urine and blood are essential for assessing exposure and understanding its metabolic fate. Research has identified specific metabolites unique to this compound, allowing for targeted biomonitoring.

One of the identified specific metabolites of this compound is 5-chloro-1-isopropyl-3-hydroxytriazole (CIT) . nih.gov Another closely related metabolite has been described as 5-Chloro-1,2-dihydro-1-isopropyl-[3H]-1,2,4-triazol-3-one . researchgate.netca.gov The detection of these triazole ring-containing metabolites in urine serves as a specific biomarker of exposure to this compound. nih.govresearchgate.net

In addition to specific metabolites, exposure to organophosphates like this compound can also be assessed by measuring non-specific dialkyl phosphate (DAP) metabolites in urine. Since this compound is an O,O-diethyl phosphorothioate, its metabolism can lead to the formation of diethyl phosphate (DEP) and diethyl thiophosphate (DETP). epa.gov

The primary analytical techniques for the quantification of these metabolites in biological samples are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a widely used and highly sensitive method for quantifying urinary metabolites of organophosphates, including both specific metabolites and the common dialkyl phosphates. nih.govregulations.gov The technique involves derivatization of the metabolites to make them volatile, followed by separation on a gas chromatograph and detection by a tandem mass spectrometer, which provides excellent selectivity and low detection limits. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing polar, non-volatile metabolites. researchgate.net LC-MS, and especially its tandem version (LC-MS/MS), allows for the direct analysis of metabolites like 5-Chloro-1,2-dihydro-1-isopropyl-(3H).-1,2,4-triazol-3-one in urine with high sensitivity and specificity, often without the need for derivatization. researchgate.netnih.gov

The table below summarizes the identified metabolites and the analytical methods used for their detection.

Metabolite NameParent Compound(s)Biological MatrixAnalytical Method
5-chloro-1-isopropyl-3-hydroxytriazole (CIT)Isazophos, this compoundUrineGC-MS/MS
5-Chloro-1,2-dihydro-1-isopropyl-(3H)-1,2,4-triazol-3-oneThis compound/ethylUrineLC-MS
Diethyl phosphate (DEP)This compound & othersUrineGC-MS/MS
Diethyl thiophosphate (DETP)This compound & othersUrineGC-MS/MS

Development and Mechanisms of Resistance to Isazophos Methyl

Mechanisms of Insecticide Resistance to Isazophos-methyl

The ability of an insect population to withstand this compound is primarily due to heritable genetic changes that confer a survival advantage. croplife.org.au These changes manifest as either modifications to the insecticide's target site, rendering it less sensitive, or as an enhanced ability to detoxify the compound before it can exert its toxic effect. pjoes.comcroplife.org.au

This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system. mdpi.comnih.gov AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132); its inhibition leads to the accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Target-site resistance to organophosphates arises from specific point mutations in the ace-1 gene, which codes for AChE. mdpi.comscielo.br These mutations result in amino acid substitutions in the enzyme, particularly within or near the active site where the insecticide binds. mdpi.comgoogleapis.com This alteration reduces the enzyme's sensitivity to inhibition by this compound and other organophosphates. scielo.br

Several key mutations in the AChE gene have been identified across various insect species that confer resistance to organophosphates. While not all studies specify this compound, the mutations are known to provide broad cross-resistance to this class of insecticides. For example, in the fall armyworm, Spodoptera frugiperda, mutations such as A201S, G227A, and F290V are associated with resistance. mdpi.com Similarly, in the Colorado potato beetle, Leptinotarsa decemlineata, mutations like S291G and R30K in the Ldace2 gene and additional substitutions in the Ldace1 gene contribute to resistance. nih.govnih.gov The G119S substitution in the ace-1 gene is widespread in mosquitoes and confers resistance to both organophosphates and carbamates. nih.gov In house flies, Musca domestica, a Gly342Ala mutation has been strongly correlated with resistance to pirimiphos-methyl (B1678452), another organophosphate. mdpi.com

These genetic modifications lead to conformational changes in the AChE enzyme, preventing the insecticide from effectively binding to and inhibiting it, thus allowing the nervous system to function more or less normally despite the presence of the toxin. croplife.org.au

Table 1: Examples of AChE Mutations Conferring Organophosphate Resistance in Various Insect Species This table provides examples of mutations known to cause resistance to organophosphate insecticides in general, which is the class this compound belongs to.

Species Gene Mutation (Amino Acid Substitution) Reference
Spodoptera frugiperda (Fall Armyworm) ace-1 A201S, G227A, F290V mdpi.com
Leptinotarsa decemlineata (Colorado Potato Beetle) Ldace2 S291G, R30K nih.gov
Leptinotarsa decemlineata (Colorado Potato Beetle) Ldace1 G192S, F402Y nih.gov
Mosquito species ace-1 G119S nih.gov

Metabolic resistance is the most common mechanism of insecticide resistance and involves the enhanced detoxification of the insecticide by various enzyme systems. croplife.org.au Resistant insects may possess higher levels or more efficient forms of these enzymes, allowing them to break down or sequester the toxin faster than susceptible individuals. pjoes.comcroplife.org.au This detoxification typically occurs in two phases, with Phase I involving oxidation or hydrolysis and Phase II involving conjugation. pjoes.com The three major enzyme families implicated in metabolic resistance are esterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases. pjoes.comunimore.it

Esterases are a primary group of Phase I metabolic enzymes that play a crucial role in resistance to organophosphates by hydrolyzing the ester bonds present in these insecticides. pjoes.comscielo.br Enhanced esterase activity can result from gene amplification, where the number of copies of an esterase gene increases, or from up-regulation, leading to higher production of the enzyme. pjoes.comunl.edu

In several aphid species, such as the green peach aphid (Myzus persicae), resistance to organophosphates is well-documented to be caused by the amplification of genes encoding the E4 or FE4 esterases. unl.edumdpi.com These overproduced esterases can confer resistance through two mechanisms: sequestration, where the enzymes bind to and trap the insecticide, and enhanced hydrolysis, where the insecticide is broken down into non-toxic metabolites. mdpi.comfiocruz.br Studies on the greenbug, Schizaphis graminum, have also shown that amplification of an esterase gene, analogous to the E4 gene in M. persicae, is responsible for organophosphate resistance, with resistant strains having a four- to eight-fold higher copy number of the gene. unl.edu This mechanism is frequently associated with cross-resistance to carbamates and pyrethroids. fiocruz.brresearchgate.net

Cytochrome P450 monooxygenases (CYPs or P450s) are a versatile superfamily of enzymes that are central to the detoxification of a wide array of foreign compounds (xenobiotics), including insecticides. mdpi.commdpi.com P450-mediated resistance is a key mechanism against organophosphates. mdpi.com This can occur through the overexpression of specific P450 genes or mutations that alter the enzyme's substrate specificity or catalytic efficiency. mdpi.com

Elevated P450 activity can have a dual effect on organophosphate toxicity. For some organophosphates, P450s are involved in metabolic activation (desulfuration), which converts the parent compound (a thion) into its more toxic oxygen analog (an oxon) that actually inhibits AChE. lstmed.ac.uk However, P450s can also detoxify the insecticide through other pathways, such as cleavage reactions (dearylation). lstmed.ac.uk For example, studies on pirimiphos-methyl metabolism by CYP6P3 in Anopheles gambiae showed the production of both the active oxon form and an inactive, detoxified product. lstmed.ac.uk Therefore, the net effect depends on the balance between activation and detoxification. Increased levels of P450s are often linked to resistance in field populations of various pests, including mosquitoes like Culex pipiens. d-nb.info

Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes. pjoes.com They catalyze the conjugation of reduced glutathione (GSH) to a wide range of xenobiotics, including insecticides that have undergone Phase I metabolism or possess a suitable electrophilic center. academicjournals.org This process renders the insecticide more water-soluble and facilitates its excretion from the insect's body. unimore.it

Elevated GST activity has been linked to resistance against organophosphates in numerous insect species. academicjournals.orgnih.gov The mechanism of GST-mediated detoxification of organophosphates can involve O-dealkylation or O-dearylation, where the enzyme cleaves alkyl or aryl groups from the insecticide molecule and conjugates them with glutathione. academicjournals.org Overexpression of GST genes, often due to gene amplification or transcriptional up-regulation, is a common finding in insecticide-resistant strains. pjoes.commdpi.com For instance, in the house fly, Musca domestica, and various mosquito species, increased GST levels are associated with organophosphate resistance. pjoes.comacademicjournals.org

Metabolic Resistance: Enzymatic Detoxification Pathways

Evolutionary Dynamics of Resistance Development

The evolution of insecticide resistance is a process of Darwinian selection where the insecticide acts as a powerful selective agent. biorxiv.org When a pest population is exposed to this compound, susceptible individuals are killed, while rare individuals with pre-existing resistance alleles (standing genetic variation) or those that acquire resistance through new mutations (de novo mutations) are more likely to survive and reproduce. rothamsted.ac.uknih.gov

The repeated and widespread use of an insecticide increases the selection pressure, causing the frequency of these resistance alleles to rise rapidly within the population over generations. biorxiv.orgbiorxiv.org The rate of resistance evolution is influenced by several factors, including:

Genetic Factors: The initial frequency of resistance alleles, the mutation rate, and the dominance and fitness costs of the resistance alleles. nih.gov

Biological Factors: The insect's generation time, reproductive rate, and host range (phagy). biorxiv.org Species with multiple generations per year (voltinism) and broader host ranges tend to evolve resistance more quickly. biorxiv.org

Operational Factors: The intensity and frequency of insecticide application, and the persistence of the chemical in the environment. biorxiv.orgslideshare.net

Initially, resistance may be conferred by a single mechanism, but as selection pressure continues, multiple mechanisms (e.g., target-site and several metabolic pathways) can accumulate in the same population, or even the same individual. mdpi.com This can lead to very high levels of resistance and broad cross-resistance to other insecticides, even those with different modes of action, making control exceptionally difficult. mdpi.commdpi.com The evolutionary trajectory of resistance is a dynamic process, where a population can be rescued from extinction by the timely evolution of adaptation to the new, toxic environment. nih.gov

Selection Pressures and Population Genetics of Resistance

The evolution of resistance in a pest population is heavily influenced by operational, biological, and genetic factors. scienceopen.com Operational factors, such as the persistent application of the same insecticide, improper application rates, and widespread coverage, accelerate the selection of resistant individuals. nih.gov Continuous exposure to a chemical over multiple generations provides a significant timeframe for resistance-conferring mutations to emerge and become established within a population. biorxiv.org

From a population genetics perspective, the emergence of resistance can occur through two primary pathways: the selection of pre-existing rare alleles (standing genetic variation) or the appearance of new mutations (de novo mutation) that provide a survival advantage. biorxiv.orgelifesciences.org Theoretical models and empirical studies suggest that resistance evolving in large, heterogeneous field populations often involves a single gene with a major effect (monogenic resistance). nih.gov In contrast, resistance developed under laboratory selection conditions may involve multiple genes, each with a small effect (polygenic resistance). elifesciences.orgnih.gov

The genetic mechanisms underlying organophosphate resistance are well-documented and typically fall into two main categories:

Target-Site Insensitivity : This mechanism involves genetic mutations in the gene encoding the target protein, acetylcholinesterase (ace-1). frontiersin.org These mutations alter the structure of the AChE enzyme, reducing its sensitivity to inhibition by organophosphates like isazofos (B52178). plos.orgoup.com As a result, the insecticide can no longer effectively bind to its target, and the insect's nerve function remains largely unimpaired. Several amino acid substitutions in the ace-1 gene have been linked to organophosphate resistance in various insect species. plos.org

Metabolic Resistance : This involves an enhanced ability of the insect to detoxify the insecticide before it reaches its target site in the nervous system. frontiersin.org This is typically achieved through the increased activity or expression of detoxification enzymes. scienceopen.com The three major enzyme families implicated in metabolic resistance to organophosphates are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE). plos.orgcambridge.org Overexpression of these enzymes can metabolize isazofos into non-toxic compounds, preventing it from reaching lethal concentrations within the insect.

Cross-Resistance Patterns with Other Pesticide Classes and Compounds

Cross-resistance occurs when a resistance mechanism selected by one pesticide also confers resistance to other pesticides, particularly those with the same or a similar mode of action. croplife.org.auirac-online.org Isazofos is classified by the Insecticide Resistance Action Committee (IRAC) in Mode of Action (MoA) Group 1B, as an acetylcholinesterase (AChE) inhibitor. herts.ac.uk Resistance that develops due to a modification of the AChE target site often results in cross-resistance to other organophosphates (Group 1B) and to carbamates (Group 1A), which share the same target enzyme. irac-online.orgepa.gov

Metabolic resistance can also lead to complex cross-resistance patterns. An enhanced detoxification system, such as elevated P450 or esterase activity, may be capable of breaking down a wide range of insecticide molecules, sometimes spanning different chemical classes. croplife.org.auirac-online.org For example, studies on the fall armyworm, Spodoptera frugiperda, have shown that multiple mechanisms, including target-site insensitivity and metabolic detoxification, contribute to resistance against both organophosphates and pyrethroids. plos.org Similarly, research on the brown planthopper, Nilaparvata lugens, revealed that a strain resistant to the neonicotinoid acetamiprid (B1664982) also exhibited cross-resistance to other neonicotinoids and the carbamate (B1207046) isoprocarb, but not to the organophosphate chlorpyrifos, highlighting the specificity that can exist in resistance mechanisms. mdpi.com

The table below presents research findings that illustrate cross-resistance patterns involving organophosphates in various pest species.

Target OrganismResistance ToCross-Resistance ObservedSuspected Mechanism(s)Reference
Spodoptera frugiperda (Fall Armyworm)Chlorpyrifos (Organophosphate)PyrethroidsTarget-site (ace-1, VGSC) and metabolic resistance plos.org
Nilaparvata lugens (Brown Planthopper)Acetamiprid (Neonicotinoid)Other neonicotinoids, Isoprocarb (Carbamate)Metabolic (P450 overexpression) mdpi.com
Amsacta albistriga (Red Hairy Caterpillar)Temephos, Dichlorvos (Organophosphates)Not specified, but common detoxification pathway suggestedMetabolic (Esterase, GST) researchgate.net
Rhyzopertha dominica (Lesser Grain Borer)Organophosphates (general)Malathion, Pirimiphos-methyl, Chlorpyrifos-methylTarget-site (Altered AChE) cambridge.org
Spodoptera litura (Tobacco Cutworm)Metaflumizone, Chlorantraniliprole, PyridalylLittle to no cross-resistance to BroflanilideNot applicable (demonstrates lack of cross-resistance between different MoA groups) mdpi.com

Methodologies for Resistance Monitoring and Characterization in Target Organisms

Effective insecticide resistance management (IRM) relies on diligent monitoring to detect resistance at early stages and to understand the underlying mechanisms. nih.gov A variety of methodologies, from simple bioassays to complex molecular analyses, are employed for this purpose.

Bioassays for Resistance Monitoring

Bioassays are the primary tool for detecting and quantifying the level of resistance in a pest population. The general procedure involves collecting insects from the field and exposing them to a range of insecticide concentrations. nih.gov

Dose-Response Bioassays : In this method, groups of insects are exposed to several concentrations of an insecticide. Mortality is assessed after a specific time, and the data are used to calculate a lethal concentration (e.g., LC₅₀, the concentration that kills 50% of the test population). The resistance ratio (RR) is then determined by dividing the LC₅₀ of the field population by the LC₅₀ of a known susceptible laboratory strain. An RR value significantly greater than 1 indicates resistance. mdpi.comnih.gov Common application methods include the adult vial test (contact toxicity) and dietary assays (ingestion toxicity). nih.gov

Diagnostic Dose Bioassays : This is a rapid screening method that uses a single, pre-determined insecticide concentration that is known to cause 100% mortality in susceptible populations. who.int Field-collected insects are exposed to this diagnostic dose, and the survival rate is recorded. Any survival indicates the presence of resistant individuals in the population. who.int

Biochemical and Molecular Characterization

Once resistance is detected via bioassays, further laboratory analyses are needed to characterize the specific mechanism(s) involved.

Synergist Bioassays : Synergists are chemicals that can inhibit specific detoxification enzyme families. By comparing insecticide toxicity with and without a synergist, the role of these enzymes can be inferred. For example, piperonyl butoxide (PBO) inhibits P450s, triphenyl phosphate (B84403) (TPP) inhibits carboxylesterases, and diethyl maleate (B1232345) (DEM) inhibits GSTs. cambridge.orgcambridge.org A significant increase in mortality when a synergist is used suggests that the corresponding enzyme family is involved in resistance. mdpi.com

Enzyme Activity Assays : These are in vitro biochemical tests that directly measure the activity levels of detoxification enzymes (P450s, GSTs, esterases) or the sensitivity of the target-site AChE in homogenates prepared from resistant and susceptible insects. oup.comcambridge.org Higher activity of detoxification enzymes or lower sensitivity of AChE to inhibition in the resistant strain compared to the susceptible strain provides direct evidence for these mechanisms. oup.comcambridge.orgresearchgate.net

Molecular Assays : Modern molecular techniques allow for the direct identification of the genetic basis of resistance. DNA sequencing of the ace-1 gene can identify specific point mutations responsible for target-site insensitivity. plos.org Quantitative PCR (qPCR) can be used to measure the expression levels of genes encoding detoxification enzymes, identifying gene overexpression as a cause of metabolic resistance. mdpi.com

The following table summarizes the common methodologies used for resistance monitoring and characterization.

MethodologyPurposeInformation ProvidedExample Application
Dose-Response BioassayQuantify resistance levelLC₅₀ values and Resistance Ratio (RR)Determining a 60-fold resistance to acetamiprid in N. lugens. mdpi.com
Diagnostic Dose BioassayRapidly screen for resistancePresence/absence of resistant individuals (survival rate)Monitoring Aedes aegypti populations for resistance to temephos. who.int
Synergist BioassayIdentify metabolic resistance pathwayImplication of P450s, Esterases, or GSTsUsing PBO to confirm P450 involvement in acetamiprid resistance. mdpi.com
Biochemical Enzyme AssaysDirectly measure enzyme activity/sensitivitySpecific activity of detoxification enzymes; AChE inhibition (I₅₀)Demonstrating higher AChE activity and insensitivity in resistant R. dominica. cambridge.org
Molecular Analysis (Sequencing, qPCR)Identify genetic basis of resistanceTarget-site mutations; gene overexpression levelsIdentifying amino acid substitutions in the ace-1 gene of S. frugiperda. plos.org

Advanced Analytical and Detection Methodologies for Isazophos Methyl

Chromatographic Techniques for Trace Residue Analysis

Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of target analytes from matrix components and other pesticides. Both gas and liquid chromatography are widely employed for the analysis of Isazophos-methyl.

Gas Chromatography (GC) Applications and Enhancements for this compound

Gas chromatography (GC) is a traditional and robust technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. epa.govgcms.cz GC systems are often equipped with specific detectors to enhance sensitivity and selectivity. For organophosphorus compounds, the most common detectors are the flame photometric detector (FPD), which measures the emission from phosphorus or sulfur-containing compounds, and the nitrogen-phosphorus detector (NPD). epa.gov

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. gcms.cznih.gov In one instance, GC-MS was used to identify and quantify this compound in a contaminated famphur (B1672047) pour-on product and in bovine tissues. nih.gov The analysis confirmed the molecular weight of this compound to be 313 (with one chlorine atom) using methane (B114726) chemical ionization (MeCI) MS. nih.gov For routine multiresidue analysis, GC coupled to tandem mass spectrometry (GC-MS/MS) offers excellent sensitivity and selectivity, allowing for detection limits below the typical maximum residue limit of 10 ppb. restek.com

Enhancements in GC technology focus on improving the inertness of the system to prevent the degradation of labile compounds. This includes the use of ultra-deactivated inlet liners and specialized capillary columns. gcms.cz The selection of the appropriate capillary column is critical for resolving complex mixtures. epa.gov

ParameterGC-MS (Bovine Tissue Analysis) nih.govGC-MS/MS (Multiresidue Method) pragolab.czGC-MS (Pesticide Residue Analysis) gcms.cz
System Gas Chromatography/Mass SpectrometryTSQ 9610 Triple Quadrupole GC-MS/MSPerkinElmer Clarus 690 GC / SQ 8 MS
Column Not specified in abstractTraceGOLD™ TG-35MS (30 m x 0.25 mm i.d. x 0.25 µm)Elite 5MS (30 m x 0.25 mm x 0.25 µm)
Detector Mass Spectrometer (Electron Impact & Methane Chemical Ionization)Triple Quadrupole Mass SpectrometerMass Spectrometer (Electron Ionization)
Acquisition Mode Full Scan / Selected Ion Monitoring (SIM) for quantificationSelected Reaction Monitoring (SRM)Not specified
Application Identification and quantification of this compound in contaminated product and bovine tissues.Analysis of >300 pesticides in sunflower oil.Analysis of various pesticide residues.

High-Resolution Liquid Chromatography (LC) for Complex Environmental and Biological Matrices

High-performance liquid chromatography (HPLC), and more recently ultra-high-performance liquid chromatography (UHPLC or UPLC), coupled with mass spectrometry, has become a primary technique for pesticide residue analysis. biochemjournal.comresearchgate.net This is especially true for complex matrices like food and environmental samples, where high separation efficiency is required. acs.orgnih.gov

A significant analytical challenge with this compound is its isobaric nature with other pesticides, meaning they have the same nominal mass. acs.orgnih.govresearchgate.net For example, this compound, hexaconazole, isoxathion, kresoxim-methyl, and triazophos (B1682461) all have a nominal mass for their protonated molecule ([M+H]⁺) of m/z 314. acs.orgnih.govlcms.cz In a study analyzing these five pesticides in red pepper, a complex matrix, high-resolution chromatography was found to be essential for their separation. acs.orgnih.govresearchgate.net While standard C18 columns failed to separate co-eluting compounds like this compound and kresoxim-methyl, a phenyl column successfully resolved them. lcms.cz The use of UPLC can provide enhanced chromatographic resolution and significantly shorten analysis times, with methods capable of screening over 400 pesticides in a single 10-minute run. waters.com

ParameterLC-Q-TOF MS (Isobaric Pesticide Analysis) lcms.czUPLC-MS/MS (Multiresidue in Rice) biochemjournal.com
System Agilent 1290 Infinity LC / 6540 UHD Accurate-Mass Q-TOF LC/MSUPLC-MS/MS-ESI
Column Agilent ZORBAX Eclipse Phenyl (successful separation)Not specified
Mobile Phase Not specifiedAcetonitrile, Formic Acid, Ammonium format, Methanol, Water
Detector Quadrupole Time-of-Flight Mass SpectrometerTandem Mass Spectrometer with Electrospray Ionization
Application Separation of five isobaric pesticides (including this compound) in a pepper matrix.Multiresidue analysis of organophosphates in paddy and rice.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is a definitive detection technique that provides information on the mass-to-charge ratio of analytes, enabling their identification and structural elucidation. When coupled with chromatography, it is a powerful combination for trace analysis. eurl-pesticides.eu

High-Resolution Mass Spectrometry (HRMS) for Isobaric Discrimination and Accurate Mass Determination

High-resolution mass spectrometry (HRMS), using analyzers such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, which is critical for distinguishing between compounds with the same nominal mass (isobars). acs.orglcms.cz In the analysis of this compound and its isobar kresoxim-methyl, a mass spectrometric resolving power of at least 26,000 was theoretically required to separate them by their accurate mass. lcms.cz

The value of HRMS is particularly evident in complex matrices. In an analysis of a pepper extract containing over 4,000 molecular features, HRMS could effectively separate the pesticide ions from the matrix ions due to differences in their mass defects. acs.orgnih.govresearchgate.net By using a narrow mass extraction window (e.g., ±0.005 mass units) around the theoretical exact mass of an analyte, thousands of interfering matrix signals can be eliminated, isolating the compound of interest. researchgate.netlcms.cz

CompoundMolecular FormulaNominal Mass ([M+H]⁺)Exact Mass ([M+H]⁺)
This compound C₉H₁₇ClN₃O₃PS314314.0546
Kresoxim-methyl C₁₈H₁₉NO₄314314.1392
Hexaconazole C₁₄H₁₇Cl₂N₃O314314.0776
Isoxathion C₁₃H₁₆NO₄PS314314.0565
Triazophos C₁₂H₁₆N₃O₃PS314314.0701

Data compiled from a study on isobaric pesticides. lcms.cz

Strategies for Addressing Matrix Interferences and Co-elution Challenges in Pesticide Analysis

The accuracy and reliability of pesticide residue analysis are often challenged by matrix effects and the co-elution of analytes.

Matrix Interferences : These occur when components of the sample matrix co-extracted with the analytes interfere with the detection process. restek.com In electrospray ionization (ESI) LC-MS, this can lead to signal suppression or enhancement, affecting quantitative accuracy. researchgate.netrestek.com Strategies to mitigate matrix effects include:

Effective Sample Preparation : Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) are designed to remove a significant portion of interfering matrix components. biochemjournal.comamecj.comaloki.hu

Dilution : Diluting the sample extract can reduce the concentration of matrix components, but may compromise the limits of detection. restek.com

Matrix-Matched Calibration : Preparing calibration standards in a blank matrix extract that is similar to the sample helps to compensate for signal suppression or enhancement. biochemjournal.comaloki.huresearchgate.net

Isotope-Labeled Internal Standards : Using a stable isotope-labeled version of the analyte as an internal standard is the preferred method to correct for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) : As discussed, HRMS can distinguish analyte ions from matrix ions based on accurate mass, effectively filtering out matrix interference. researchgate.netlcms.cz

Co-elution Challenges : This is particularly problematic for isobaric compounds like this compound. The primary strategies are:

Chromatographic Optimization : Improving the chromatographic separation is the most direct solution. This involves experimenting with different stationary phases (e.g., switching from a C18 to a phenyl column), mobile phase gradients, and other LC parameters to achieve baseline resolution. lcms.cz

Combined High-Resolution Approach : The most robust solution for analyzing isobaric pesticides in complex matrices is the combination of high-resolution chromatography (like UPLC) with high-resolution mass spectrometry (like Q-TOF or Orbitrap MS). acs.orgnih.govresearchgate.netlcms.cz High-resolution chromatography separates the co-eluting isobars, and HRMS distinguishes them from the complex matrix, providing two dimensions of selectivity for confident analysis. acs.orglcms.cz

ChallengeStrategyPrincipleReference(s)
Matrix Effect (Signal Suppression/Enhancement)Effective Sample Cleanup (e.g., QuEChERS, SPE)Removes interfering components from the sample extract before analysis. amecj.com, biochemjournal.com, aloki.hu
Matrix-Matched CalibrationCompensates for signal alteration by preparing standards in a similar matrix. researchgate.net, biochemjournal.com
Isotope-Labeled Internal StandardsCo-eluting standard experiences the same matrix effects as the analyte, allowing for accurate correction. researchgate.net, mdpi.com
Matrix Interference (Overlapping Signals)High-Resolution Mass Spectrometry (HRMS)Distinguishes analyte from matrix ions based on small differences in mass (mass defect). lcms.cz, researchgate.net, acs.org
Co-elution of Isobars Chromatographic OptimizationModifying LC conditions (e.g., column chemistry) to physically separate the compounds. lcms.cz
Tandem MS (MS/MS)Can distinguish compounds if they have unique fragmentation patterns, but fails if precursors and fragments overlap. lcms.cz, ulpgc.es
Combined HR-Chromatography and HRMSProvides orthogonal separation mechanisms (retention time and accurate mass) for unambiguous identification. lcms.cz, acs.org, nih.gov

Biomonitoring Techniques for Environmental and Biological Matrices

Biomonitoring has emerged as a crucial tool for evaluating the extent of environmental contamination and human exposure to pesticides like this compound. This approach involves the measurement of the parent compound or its metabolites in various biological and environmental samples to provide an integrated measure of exposure over time. iaea.org For organophosphorus pesticides, including this compound, biomonitoring is particularly important as their metabolites can sometimes be more toxic than the original compound. researchgate.net

The selection of appropriate biomarkers is fundamental to effective biomonitoring. For this compound, this includes the parent compound itself and its specific metabolites. ca.govca.gov One of the primary metabolites identified for biomonitoring of this compound is 5-chloro-1-isopropyl-3-hydroxytriazole (CIT), also referred to as 5-chloro-1,2-dihydro-1-isopropyl-[3H]-1,2,4-triazol-3-one. ca.govnih.gov Additionally, non-specific dialkyl phosphate (B84403) (DAP) metabolites, such as dimethylphosphate (DMP) and dimethylthiophosphate (B1231629) (DMTP), are often measured as they are common breakdown products of many organophosphate pesticides. ca.govca.gov

Biological matrices commonly used for biomonitoring pesticide exposure include urine, blood (whole blood, plasma, or serum), and even hair. muni.czmdpi.com Urine is a frequently chosen matrix for metabolite analysis because metabolites are often excreted through this pathway in higher concentrations than in blood, providing a longer window of detection. muni.cz Environmental matrices such as soil, water, and air are also analyzed to understand the distribution and persistence of this compound in the environment. nih.goviastate.edu

Method Development for Detection and Quantification of Parent Compound and Metabolites in Environmental Samples

The accurate detection and quantification of this compound and its metabolites in diverse environmental and biological samples necessitate the development and validation of robust analytical methods. These methods must be sensitive enough to detect trace levels of the compounds and selective enough to distinguish them from interfering substances in complex matrices. mdpi.com

Sample Preparation: A critical initial step in the analysis is sample preparation, which aims to extract the target analytes from the matrix and remove interferences. mdpi.com Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for environmental and biological samples. mdpi.commdpi.com For instance, a modified QuEChERS technique has been successfully used for the extraction of pesticide residues from soil and plant materials. mdpi.com For water samples, which may contain very low concentrations of pesticides, pre-concentration steps using techniques like single-drop microextraction (SDME) or solid-phase microextraction (SPME) are often necessary. mdpi.comresearchgate.net

Analytical Instrumentation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstone techniques for the separation and analysis of this compound and its metabolites. nih.govresearchgate.net These separation techniques are typically coupled with various detectors for sensitive and selective detection.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds like many organophosphate pesticides. researchgate.net It is often paired with detectors such as:

Mass Spectrometry (MS): GC-MS provides high selectivity and allows for the identification and quantification of a wide range of compounds. researchgate.netresearchgate.net

Flame Photometric Detector (FPD): FPD is sensitive to phosphorus- and sulfur-containing compounds, making it suitable for organophosphate pesticide analysis. nih.gov

Nitrogen-Phosphorus Detector (NPD): NPD offers high sensitivity for nitrogen- and phosphorus-containing compounds. nih.gov

Electron Capture Detector (ECD): ECD is sensitive to halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing less volatile and thermally labile metabolites. mdpi.com It is most powerfully combined with:

Tandem Mass Spectrometry (MS/MS): HPLC-MS/MS is a highly sensitive and selective technique that has become a "gold standard" for the analysis of pesticide metabolites in biological samples. cmu.ac.thresearchgate.net It minimizes matrix effects and provides confident identification and quantification of analytes at very low concentrations. researchgate.net

Method Validation: To ensure the reliability of the analytical data, methods must be rigorously validated. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). mdpi.com The LOD and LOQ are crucial for determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For example, a developed GC-MS method for 220 pesticides reported LODs ranging from 0.78 to 14.74 ng/mL and LOQs from 2.34 to 44.22 ng/mL. researchgate.net An HPLC-MS/MS method for picarbutrazox (B3026463) and its metabolites in soil established an LOQ of 0.01 mg/kg. epa.gov

The table below summarizes various analytical methods used for the detection of this compound and its metabolites in different matrices.

Analytical TechniqueMatrixTarget Analyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLCSoilIsazophos0.5 ppmNot Reported iastate.edu
LC/MS/MSUrine5-chloro-1-isopropyl-3-hydroxytriazole (CIT)0.1-0.5 ppbNot Reported cmu.ac.th
GC-MSWaterOrganophosphates0.05-0.38 µg/L0.15-1.1 µg/L researchgate.net
GC-MS-TICStandard Solution220 Pesticides0.78-14.74 ng/mL2.34-44.22 ng/mL researchgate.net
HPLC-MS/MSSoilPicarbutrazox & metabolites~0.003 mg/kg0.01 mg/kg epa.gov

Methodological Advancements in High-Throughput Screening for this compound

The large number of chemicals requiring toxicological evaluation has driven the development of high-throughput screening (HTS) methods. nih.gov These methods allow for the rapid testing of thousands of chemicals in a cost-effective and time-efficient manner, often using in vitro assays. nih.gov

For organophosphate pesticides like this compound, a primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net Therefore, many HTS assays for these compounds are based on measuring AChE or butyrylcholinesterase (BuChE) inhibition. mdpi.commdpi.com These enzyme inhibition assays can be adapted to high-throughput formats, such as 96-well, 384-well, or even 1536-well plates, allowing for the simultaneous analysis of many samples. mdpi.comresearchgate.net

Key advancements in HTS for organophosphates include:

Miniaturization and Automation: The use of microplates and robotic systems significantly increases the number of samples that can be processed, reduces reagent consumption, and improves reproducibility. nih.gov

Sensitive Detection Methods: Chemiluminescence-based assays have been developed for BuChE inhibition, offering high sensitivity for detecting organophosphates in samples like milk. mdpi.com One such assay demonstrated a rapid determination time of 12 minutes. mdpi.com

Inclusion of Metabolic Activation: Since many parent organophosphate compounds require metabolic activation to become potent AChE inhibitors, incorporating liver microsomes (e.g., from rats or humans) into the in vitro assays is a critical advancement. nih.gov This allows for the identification of compounds that are toxic only after being metabolized. nih.gov

Cell-Based Biosensors: Cellular biosensors that measure changes in cell membrane potential upon exposure to AChE inhibitors have been developed. researchgate.net These systems, like the Bioelectric Recognition Assay (BERA), offer a rapid screening method with a total assay duration of as little as 3 minutes. researchgate.net

Integrated Platforms with Machine Learning: An integrated platform combining enzyme sensors with electrical impedance measurement and machine learning has been developed for the high-throughput detection of organophosphates. researchgate.net This system was able to analyze 32 samples in 15 minutes and accurately classify pesticide types and predict concentrations. researchgate.net

The Tox21 program, a collaboration of U.S. federal agencies, has been instrumental in advancing HTS methodologies. nih.gov Through quantitative high-throughput screening (qHTS), the program has screened thousands of chemicals in a variety of assays, generating extensive concentration-response data. nih.gov These efforts have demonstrated the feasibility of using in vitro HTS to identify chemicals with specific mechanisms of toxicity, including those that inhibit AChE after metabolic activation. nih.gov

The table below highlights some high-throughput screening methods applicable to organophosphate pesticides.

HTS MethodPrincipleThroughputKey FeaturesReference
Chemiluminescence Enzyme AssayBuChE Inhibition384- and 1536-well platesRapid (12 min assay time), high sensitivity mdpi.com
Bioelectric Recognition Assay (BERA)Change in cell membrane potentialRapidTotal assay duration of 3 minutes researchgate.net
Integrated Enzyme Sensor PlatformEnzyme inhibition and electrical impedance32 samples in 15 minutesUtilizes machine learning for analysis researchgate.net
Quantitative High-Throughput Screening (qHTS)Various in vitro assays1536-well platesGenerates concentration-response data nih.gov

Ecological Implications and Environmental Risk Assessment Methodologies

Ecotoxicological Pathways and Environmental Impact Assessment

The assessment of Isazophos in the environment involves examining its behavior and effects in different ecological compartments. who.int The compound is recognized as being very toxic to aquatic life and may cause long-term adverse effects in aquatic environments. nih.govscbt.com It exhibits high persistence in water and soil, with low bioaccumulation potential and medium mobility. scbt.com

Isazophos entering aquatic ecosystems poses a significant risk to a variety of non-target organisms. nih.govscbt.com Regulatory assessments and environmental monitoring have established its toxicity to fish and aquatic invertebrates. epa.govresearchgate.net Laboratory studies have determined the acute toxicity for several species. For instance, the 96-hour lethal concentration (LC50) for bluegill sunfish is 0.00636 ppm and for the flathead minnow is 0.00383 ppm. epa.gov The sheepshead minnow shows a 96-hour LC50 of 6.02 ppb. epa.gov Aquatic invertebrates are also highly sensitive, with the 48-hour LC50 for Daphnia magna being 1.40 ppb. epa.gov

Studies of estuaries in South Africa have calculated that Isazophos in sediments posed the highest acute risk to fish compared to other organophosphate pesticides measured. researchgate.netresearchgate.net The same research indicated that the majority of detected organophosphate pesticides, including Isazophos, in sediments posed a high potential risk to the water flea, Daphnia magna. researchgate.netresearchgate.net These findings suggest that exposure to Isazophos can lead to abnormalities in aquatic organisms present in affected estuaries. researchgate.netresearchgate.net

While generally considered to have low bioaccumulation potential, studies have shown that the bioaccumulation ratios in catfish exposed to a soil/water system were very low. scbt.comepa.gov The maximum values were 11 times the exposure concentration in the edible portion after one day and 44 times in the whole fish after 14 days. epa.gov

Table 1: Acute Aquatic Toxicity of Isazophos (Data sourced from EPA Pesticide Fact Sheet) epa.gov

SpeciesTest DurationToxicity Value (LC50/EC50)
Bluegill sunfish (Lepomis macrochirus)96 hours0.00636 ppm
Flathead minnow (Pimephales promelas)96 hours0.00383 ppm
Sheepshead minnow (Cyprinodon variegatus)96 hours6.02 ppb
Daphnia magna (water flea)48 hours1.40 ppb

In terrestrial environments, Isazophos interacts with soil organisms and has the potential for uptake by plants. It is considered to have high toxicity to birds. herts.ac.uk The acute oral LD50 for the Mallard duck (Anas platyrhynchos) is greater than 244 mg/kg, which is classified as moderate, while the value for the Bobwhite quail is 20-61 mg/kg. epa.govherts.ac.uk Isazophos is also highly toxic to earthworms, with a 7-day acute LC50 for Allolobophora caliginosa reported as greater than 0.714 mg/kg. herts.ac.uk

Soil column leaching studies have shown that Isazophos has a high potential to leach in bare soils. epa.gov However, its dissipation from turf is relatively quick, with a half-life of about 13 days. epa.gov The degradation of Isazophos in soil is significantly influenced by soil pH, with faster degradation observed in soils with a pH of 6.9 or higher, particularly in soils with a history of previous applications. researchgate.net

Regarding bioaccumulation in plants, Isazophos is generally considered to have low bioaccumulation potential. scbt.com Once absorbed, the 1,2,4-triazole (B32235) molecule from the parent compound may be conjugated to serine, forming triazole alanine, which can then be oxidized to triazole acetic acid. scbt.com However, studies on the seagrass Zostera capensis found that the biota-sediment accumulation factor (BSAF) was greater than one, indicating the potential for this plant to bioaccumulate Isazophos from contaminated sediments. researchgate.net

Table 2: Terrestrial Ecotoxicity of Isazophos (Data sourced from various ecotoxicology databases and studies) epa.govherts.ac.uk

Organism GroupSpeciesEndpointToxicity ValueInterpretation
BirdsAnas platyrhynchos (Mallard)Acute Oral LD₅₀> 244 mg/kgModerate
BirdsColinus virginianus (Bobwhite quail)Acute Oral LD₅₀20 - 61 mg/kgHigh
EarthwormsAllolobophora caliginosa7-day Acute LC₅₀> 0.714 mg/kgHigh

Ecological risk assessments for pesticides like Isazophos quantitatively evaluate the probability that its use might harm non-target species. usda.gov These assessments often employ methodological frameworks such as the Risk Quotient (RQ) and the Toxicity-Exposure Ratio (TER) to compare exposure concentrations with toxicity endpoints. researchgate.netepa.govnih.gov The RQ method is widely used and is calculated by dividing the Measured Environmental Concentration (MEC) by the Predicted No Effect Concentration (PNEC). frontiersin.org An RQ value greater than or equal to 1 indicates a high risk. researchgate.netnih.govfrontiersin.org

For Isazophos, risk quotients have been calculated for various organisms. One assessment focusing on turf applications calculated an avian RQ of 20 for the Bobwhite quail, indicating a high potential for risk. epa.gov In aquatic environments, studies have used the RQ approach to evaluate risks to fish and invertebrates. researchgate.netresearchgate.net These analyses concluded that Isazophos in sediments could pose a high acute risk to fish and high potential risks to Daphnia magna. researchgate.netresearchgate.net The TER approach also sets a benchmark for risk, where a value below a certain threshold (e.g., < 5) indicates risk to soil organisms. researchgate.netnih.gov These frameworks are essential tools for regulatory agencies to make informed decisions about pesticide management. usda.govepa.gov

Strategies for Environmental Mitigation and Remediation

Developing strategies to mitigate and remediate Isazophos contamination is critical for protecting environmental health. fao.org These strategies range from enhancing natural degradation processes to implementing specific management practices to prevent contamination. jeeng.netfrontiersin.org

Bioremediation, which uses living organisms to transform hazardous substances into less toxic compounds, is a key strategy for managing pesticide-polluted soil. frontiersin.org The microbial degradation of Isazophos is a significant pathway for its dissipation in the environment. researchgate.net Research has shown that microbial populations in the soil can adapt to degrade Isazophos, a phenomenon known as enhanced or accelerated microbial degradation. researchgate.netiastate.edu This process is particularly notable in soils with a history of Isazophos application and is favored by high soil pH. researchgate.net The rapid degradation in these soils is linked to the activity of a specialized fraction of the soil microflora. researchgate.net

Laboratory experiments have successfully isolated bacteria capable of breaking down the pesticide. iastate.edu An Arthrobacter species isolated from soil with a history of isofenphos (B1672234) use was found to rapidly metabolize isofenphos (a similar organophosphate) but did not degrade Isazophos, indicating a high degree of specificity in these microbial processes. iastate.edu However, other studies have confirmed that specific microbial populations adapted to Isazophos are responsible for its accelerated breakdown. researchgate.net The use of microbial consortia, rather than single strains, is often considered more effective for bioremediation in real-world environments. frontiersin.org These findings underscore the potential for using and enhancing specific microbial populations as a targeted bioremediation strategy for Isazophos contamination. researchgate.net

Effective environmental management is crucial for minimizing the risks associated with Isazophos use. fao.org A primary strategy involves regulating the use of chemical plant protection agents, which can include banning or restricting pesticides that are highly ecotoxic and persistent. jeeng.net Developing risk-based strategies for managing pesticide-contaminated sites is a key component of environmental protection. fao.org This process begins with identifying and prioritizing potentially contaminated sites, followed by a risk assessment to determine if there are unacceptable risks to the environment. fao.org

Management practices should aim to reduce pesticide runoff and leaching, which are significant pathways for the contamination of surface and groundwater. ird.fr Since Isazophos has a high potential to leach in certain soils, practices that minimize water movement through the soil profile after application can be effective. epa.gov For turf applications, where dissipation is relatively rapid, managing irrigation and predicting rainfall can help reduce off-site movement. epa.gov Ultimately, an integrated approach that combines careful regulation, risk assessment, and on-the-ground management practices is necessary to minimize the environmental footprint of pesticides like Isazophos. ird.frjeeng.net

Future Directions in Isazophos Methyl Research

Emerging Research Questions and Methodological Advancements

The primary challenge in pesticide analysis is the need to detect and quantify a vast number of chemical compounds, including parent molecules and their transformation products, at very low concentrations across a multitude of complex environmental and biological samples. thermofisher.comtheanalyticalscientist.com Future research concerning Isazophos-methyl will likely pivot towards understanding the environmental relevance of its specific degradation products and its interactions within complex chemical mixtures.

Emerging research questions will increasingly focus on:

The identification and toxicological relevance of the full suite of this compound's environmental transformation products.

The synergistic or antagonistic effects when this compound is present with other common agricultural chemicals.

The long-term, sublethal impacts on non-target organisms and microbial communities, moving beyond acute toxicity. frontiersin.org

To address these questions, significant methodological advancements are being adopted. The field is moving beyond older techniques towards more sensitive and accurate high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with advanced mass spectrometry (MS) detectors. mdpi.comiftmuniversity.ac.in High-resolution accurate mass (HRAM) mass spectrometry, in particular, offers the capability for both targeted and non-targeted screening, which is essential for discovering unknown metabolites and transformation products in complex matrices. gcms.czchromatographyonline.com

Table 1: Advanced Analytical Techniques for Pesticide Residue Analysis
TechniqueAbbreviationKey Advantages for this compound ResearchReference
Gas Chromatography-Mass SpectrometryGC-MSWell-established for volatile and thermally stable compounds; provides good separation and identification. mdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSIdeal for more polar, non-volatile, and thermally labile compounds, including many metabolites; offers high sensitivity and selectivity. iftmuniversity.ac.inmdpi.comresearchgate.net
Ultra-High Performance Liquid ChromatographyUHPLCProvides faster analysis times and higher resolution compared to conventional HPLC. biochemjournal.com
High-Resolution Mass Spectrometry (e.g., Orbitrap, QTOF)HRAM-MSEnables confident identification of unknown compounds through accurate mass measurement; suitable for non-targeted screening of transformation products. chromatographyonline.comchromatographyonline.com
Quick, Easy, Cheap, Effective, Rugged, and Safe ExtractionQuEChERSA streamlined and effective sample preparation method for multi-residue analysis in diverse food and environmental matrices. thermofisher.com

Integration of Omics Technologies in Environmental and Biochemical Studies

Omics technologies are revolutionizing pesticide toxicology by providing a holistic view of the molecular responses of an organism to chemical exposure. nih.govtaylorfrancis.com The integration of genomics, transcriptomics, proteomics, and metabolomics allows researchers to move beyond classical toxicity endpoints and investigate the intricate mechanisms of action and adverse outcome pathways. fepbl.commdpi.com

Genomics and Transcriptomics : These approaches identify changes in gene expression following exposure to a substance like this compound. For instance, transcriptomic studies on organisms exposed to pesticides have revealed significant alterations in genes related to detoxification (e.g., cytochrome P450s), stress responses, immunity, and energy metabolism. nih.govnih.govresearchgate.net This can help pinpoint the specific cellular pathways disrupted by the pesticide and its metabolites.

Proteomics : This is the large-scale study of proteins. Proteomic analysis can identify changes in protein expression and post-translational modifications, providing a direct link between genetic changes and cellular function. It can help uncover the protein targets of this compound and the cellular machinery involved in its detoxification. nih.gov

Metabolomics : This involves the comprehensive analysis of small molecules (metabolites) within an organism. Exposure to pesticides can cause distinct shifts in metabolic profiles. scielo.org.co These metabolic fingerprints can serve as sensitive biomarkers of exposure and effect, often detectable at sublethal concentrations before overt signs of toxicity appear. acs.org

The integration of these omics platforms (multi-omics) provides a powerful, systems-biology approach to understanding the subtle yet significant impacts of this compound on environmental and biological systems. mdpi.com This comprehensive data can be used to identify novel biomarkers of exposure and build more accurate risk assessment models. nih.govnih.gov

Table 2: Applications of Omics Technologies in Pesticide Research
Omics FieldCore FocusApplication in this compound ResearchReference
GenomicsStudy of the complete set of DNA (genome).Identifies genetic variations and mutations that may confer resistance or susceptibility in pest and non-target populations. mdpi.comnih.gov
TranscriptomicsAnalysis of the complete set of RNA transcripts.Reveals changes in gene expression patterns in response to exposure, highlighting affected biological pathways (e.g., detoxification, stress). frontiersin.orgnih.govnih.gov
ProteomicsStudy of the entire set of proteins.Identifies proteins whose expression levels or structures are altered by exposure, indicating mechanisms of toxicity. nih.govmdpi.com
MetabolomicsMeasurement of the complete set of metabolites.Detects disruptions in metabolic pathways and identifies potential biomarkers for exposure and early adverse effects. scielo.org.coacs.org

Predictive Modeling for Environmental Fate and Resistance Evolution

Predictive modeling is becoming an indispensable tool for anticipating the long-term environmental consequences of pesticide use and for developing sustainable management strategies.

Environmental Fate Modeling: Computer models are crucial for estimating the persistence and mobility of pesticides like this compound and their transformation products (TPs) in soil and water systems. frontiersin.orgresearchgate.net Models such as PEARL, PELMO, and PRZM are used in regulatory risk assessments to predict environmental concentrations. frontiersin.org A major future challenge is to improve the ability of these models to accurately simulate the formation and transport of TPs, which often have different properties (e.g., higher mobility) than the parent compound. leuphana.decopernicus.org

To overcome the lack of experimental data for numerous TPs, Quantitative Structure-Activity Relationship (QSAR) models are being developed. QSARs use the chemical structure of a compound to predict its physicochemical properties and environmental behavior. nih.govfrontiersin.orgmst.dk Furthermore, Bayesian network models are emerging as a sophisticated approach to manage and quantify the inherent uncertainties in environmental fate and risk assessment. copernicus.orgcopernicus.orgbiorxiv.org

Resistance Evolution Modeling: The evolution of pesticide resistance is a major threat to effective pest control. researchgate.netplos.org Mathematical and computer simulation models are powerful tools for understanding the factors that drive resistance and for evaluating the effectiveness of different resistance management strategies. irac-online.org These models typically incorporate key variables such as:

Genetics: The nature of the resistance allele (e.g., recessive, dominant, or intermediate). plos.org

Pest Biology: The pest's life cycle, reproductive rate, and migration patterns. ucdavis.edu

Operational Factors: The type of insecticide used, application frequency, and the use of strategies like rotating different modes of action or maintaining non-treated "refuge" areas. researchgate.netirac-online.orgnih.gov

By simulating different scenarios, these models can help predict how quickly resistance to this compound might evolve in a target pest population and identify the most effective strategies to delay it. irac-online.org

Table 3: Predictive Models in this compound Research
Model TypeApplication AreaPurpose and Key InputsReference
Environmental Fate Models (e.g., PEARL, PELMO, PRZM)Environmental FatePredict pesticide and TP movement and degradation in soil and water. Inputs include pesticide properties (sorption, half-life), soil type, and climate data. frontiersin.orgcopernicus.org
Quantitative Structure-Activity Relationship (QSAR)Environmental Fate & ToxicologyEstimates properties and toxicity of untested chemicals (like new TPs) based on their molecular structure. nih.govepa.govresearchgate.net
Population Genetic ModelsResistance EvolutionSimulate changes in resistance allele frequency over time. Inputs include genetic dominance, fitness costs, pest ecology, and insecticide application strategy. researchgate.netucdavis.edu
Bayesian Network ModelsEnvironmental Fate & RiskIntegrate diverse data sources and explicitly model uncertainty in a probabilistic framework to assess risk. copernicus.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Isazophos-methyl that influence its stability in laboratory conditions?

  • Methodological Answer : Key properties include solubility in organic solvents (e.g., acetone, ethanol), hydrolysis sensitivity under varying pH levels, and thermal stability. For experimental reproducibility, monitor storage conditions (e.g., -20°C in airtight containers) to prevent decomposition. Characterization should involve UV-Vis spectroscopy for degradation tracking and nuclear magnetic resonance (NMR) for structural validation .

Q. Which analytical techniques are validated for quantifying this compound in environmental matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for trace-level detection. Validate methods using spiked recovery tests in soil/water samples, with limits of detection (LOD) ≤ 0.1 µg/L. Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How should researchers handle this compound to mitigate occupational exposure risks?

  • Methodological Answer : Use fume hoods for synthesis or sample preparation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of spills, avoid dust generation; collect using non-sparking tools and dispose via hazardous waste protocols. Document exposure incidents with symptom logs (e.g., cholinesterase inhibition monitoring) .

Advanced Research Questions

Q. What experimental designs address contradictions in reported degradation half-lives of this compound across soil types?

  • Methodological Answer : Conduct controlled microcosm studies with standardized soil parameters (e.g., pH, organic matter content, microbial activity). Use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track mineralization pathways. Apply mixed-effects models to analyze variability between soil types, adjusting for covariates like moisture and temperature .

Q. How can in vitro models differentiate neurotoxic effects of this compound metabolites from the parent compound?

  • Methodological Answer : Utilize human neuroblastoma cell lines (e.g., SH-SY5Y) exposed to purified metabolites (e.g., isazophos-oxon). Measure acetylcholinesterase inhibition kinetics and reactive oxygen species (ROS) generation. Compare dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with in silico docking studies to assess metabolite-enzyme interactions .

Q. What statistical approaches reconcile discrepancies in ecotoxicological data for this compound across aquatic species?

  • Methodological Answer : Perform meta-analysis of LC₅₀ values from peer-reviewed studies, stratified by species sensitivity distributions (SSDs). Assess heterogeneity using I² statistics and subgroup analyses (e.g., temperate vs. tropical species). Incorporate Bayesian hierarchical models to account for study-specific variances and publication bias .

Q. How do molecular dynamics simulations improve understanding of this compound’s interaction with acetylcholinesterase?

  • Methodological Answer : Simulate ligand-protein binding using software like GROMACS or AMBER. Parameterize force fields with quantum mechanical calculations for phosphorylated serine residues. Validate simulations with cryo-EM or X-ray crystallography data to identify critical hydrogen bonds and hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.